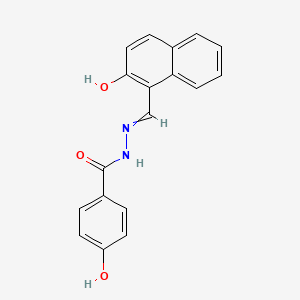

4-Hydroxybenzoic acid ({2-hydroxy-1-naphthalenyl)methylene)hydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

MEISi-2 can be synthesized through a multi-step process involving the condensation of 4-hydroxybenzoic acid with 2-oxo-1,2-dihydronaphthalene-1-carbaldehyde in the presence of hydrazine hydrate. The reaction is typically carried out under reflux conditions in an organic solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of MEISi-2 involves scaling up the laboratory synthesis process. The reaction conditions are optimized for large-scale production, ensuring high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

MEISi-2 undergoes various chemical reactions, including:

Oxidation: MEISi-2 can be oxidized to form corresponding quinones.

Reduction: Reduction of MEISi-2 can yield hydrazine derivatives.

Substitution: MEISi-2 can undergo nucleophilic substitution reactions, particularly at the hydrazide moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Quinones

Reduction: Hydrazine derivatives

Substitution: Substituted hydrazides

Scientific Research Applications

MEISi-2 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study MEIS protein inhibition.

Biology: Investigated for its role in regulating hematopoietic stem cell self-renewal and differentiation.

Medicine: Potential therapeutic agent for diseases involving abnormal MEIS protein activity, such as certain cancers.

Industry: Utilized in the development of new pharmaceuticals targeting MEIS proteins

Mechanism of Action

MEISi-2 exerts its effects by inhibiting the activity of MEIS proteins. It binds to the homeodomain of MEIS proteins, preventing their interaction with DNA and subsequent transcriptional activation of target genes. This inhibition leads to downregulation of MEIS target genes, including hypoxia-inducible factor 1-alpha and hypoxia-inducible factor 2-alpha, which are involved in hematopoietic stem cell quiescence and self-renewal .

Comparison with Similar Compounds

Similar Compounds

MEISi-1: Another potent MEIS inhibitor with similar biological activity but different dynamics in terms of dosage and target gene modulation.

Other Homeobox Inhibitors: Compounds targeting other homeobox proteins with varying degrees of specificity and potency.

Uniqueness

MEISi-2 is unique due to its high specificity for MEIS proteins and its ability to modulate hematopoietic stem cell activity both in vitro and in vivo. Unlike other inhibitors, MEISi-2 has shown significant efficacy in downregulating MEIS target genes and inducing hematopoietic stem cell self-renewal .

Biological Activity

4-Hydroxybenzoic acid derivatives, particularly hydrazones, have garnered significant interest in medicinal chemistry due to their diverse biological activities. The compound 4-Hydroxybenzoic acid (2-hydroxy-1-naphthalenyl)methylene)hydrazide is a notable derivative that exhibits various pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. This article presents a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure

The structure of 4-Hydroxybenzoic acid (2-hydroxy-1-naphthalenyl)methylene)hydrazide can be represented as follows:

This compound features a hydrazone linkage that is crucial for its biological activity.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial potential of 4-hydroxybenzoic acid derivatives. For instance:

- Antifungal Activity : Research indicates that derivatives of 4-hydroxybenzoic acid show significant antifungal activity against pathogens like Candida albicans and Botrytis cinerea. The compound inhibits biofilm formation and hyphal development in C. albicans through interference with cAMP-dependent signaling pathways, which are critical for its pathogenicity .

- Antibacterial Activity : The compound exhibits potent antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. Minimum inhibitory concentrations (MICs) have been reported as low as 0.48 µg/mL against certain strains .

| Pathogen | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.48 | 1.95 |

| Bacillus subtilis | 3.91 | 7.81 |

| Candida albicans | 200 | Not specified |

Anticancer Activity

The anticancer potential of 4-hydroxybenzoic acid hydrazones has been evaluated in various cancer cell lines:

- In Vitro Studies : The compound demonstrated significant cytotoxicity against human cancer cell lines such as HepG2 and MDA-MB-231, with IC50 values ranging from 0.632 mM to lower concentrations depending on the specific derivative tested .

- Mechanism of Action : The anticancer activity is attributed to the induction of apoptosis through ROS generation and modulation of apoptotic proteins, leading to cell cycle arrest .

| Cell Line | IC50 (mM) |

|---|---|

| HepG2 | 0.632 |

| MDA-MB-231 | Varies |

| LN-229 | Varies |

Study on Fungal Inhibition

A recent study explored the effects of varying concentrations of 4-hydroxybenzoic acid on C. albicans. It was found that at a concentration of 200 µM , the compound significantly inhibited biofilm formation and morphological transitions critical for pathogenicity .

Antibacterial Efficacy

In another study focusing on antibacterial properties, the hydrazone derivative exhibited strong activity against multiple bacterial strains, with a notable reduction in bacterial viability at lower concentrations compared to standard antibiotics .

Properties

Molecular Formula |

C18H14N2O3 |

|---|---|

Molecular Weight |

306.3 g/mol |

IUPAC Name |

4-hydroxy-N-[(2-hydroxynaphthalen-1-yl)methylideneamino]benzamide |

InChI |

InChI=1S/C18H14N2O3/c21-14-8-5-13(6-9-14)18(23)20-19-11-16-15-4-2-1-3-12(15)7-10-17(16)22/h1-11,21-22H,(H,20,23) |

InChI Key |

BBWITAIHTBXEMO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)C3=CC=C(C=C3)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.